Burimamide

Gastric Acid Secretion H2-Receptor Antagonism In Vivo Pharmacology

Burimamide (CAS 34970-69-9) is the first histamine H2-receptor antagonist and a critical research tool. Its unique dual H2/H3 profile—100× higher H3 affinity (Ki 70 nM) vs H2 (Ki 3.98 µM)—enables selective H3 studies at low concentrations. It potently inhibits CYP450 (86–91% reduction in antipyrine clearance), delays gastric emptying, and exhibits α-adrenoceptor blockade with catecholamine release. These off-target effects establish it as an irreplaceable SAR reference and positive control for drug metabolism assays. Procure now as the essential benchmark for H2/H3 pharmacology, CYP inhibition studies, and non-opioid analgesic development.

Molecular Formula C9H16N4S
Molecular Weight 212.32 g/mol
CAS No. 34970-69-9
Cat. No. B1668067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBurimamide
CAS34970-69-9
SynonymsBurimamide
Molecular FormulaC9H16N4S
Molecular Weight212.32 g/mol
Structural Identifiers
SMILESCNC(=S)NCCCCC1=CN=CN1
InChIInChI=1S/C9H16N4S/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14)
InChIKeyHXRBAVXGYZUSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Burimamide Procurement: Understanding the Historical H2/H3 Prototype


Burimamide (CAS 34970-69-9) is a thiourea derivative and the prototype histamine H2-receptor antagonist, first developed by Smith, Kline & French (now GlaxoSmithKline) [1]. As a research compound, it is a mixed antagonist at the H2 and H3 histamine receptors [1]. Notably, while it is the foundational molecule for a blockbuster drug class, its profile differs significantly from its successors, being largely inactive as an H2 antagonist at physiological pH but demonstrating approximately 100-fold higher affinity for the H3 receptor [1].

Why Burimamide Cannot Be Substituted by Modern H2 Blockers


Procurement for research purposes cannot rely on the assumption that a modern, clinically successful H2 antagonist like cimetidine or ranitidine is a functionally equivalent replacement for burimamide. The class of H2 blockers exhibits profound non-H2 receptor-mediated effects that vary drastically between compounds [1]. For instance, while burimamide delays gastric emptying in rats, ranitidine accelerates it [1]. Furthermore, burimamide is a potent inhibitor of hepatic cytochrome P450 enzymes, a property it shares with cimetidine but not with ranitidine or oxmetidine [2]. These divergent, off-target pharmacological activities—including alpha-adrenoceptor blockade and catecholamine release unique to burimamide [3]—demonstrate that these compounds are not interchangeable in experimental systems.

Quantitative Evidence: Directly Comparing Burimamide to Analogs


Head-to-Head Potency Against Gastric Acid Secretion: Burimamide vs. Metiamide

In a direct head-to-head study in conscious dogs with gastric pouches, metiamide was significantly more potent than burimamide in inhibiting histamine-stimulated gastric acid secretion [1]. When both antagonists were administered via continuous IV infusion, metiamide was 15 to 17 times more potent than burimamide [1]. This potency difference is consistent with findings from other studies showing metiamide to be approximately 10 times more potent [2].

Gastric Acid Secretion H2-Receptor Antagonism In Vivo Pharmacology

Receptor Binding Profile: H2 vs. H3 Affinity of Burimamide

Burimamide exhibits a distinct dual-receptor affinity profile, with a strong preference for the histamine H3 receptor over the H2 receptor. Its Ki at the human H3 receptor is reported as 70 nM, while its Ki at the human H2 receptor is 3.98 µM (3980 nM) . This indicates an approximately 57-fold higher affinity for H3 relative to H2. Other sources note that at physiological pH, burimamide's H3 affinity is 100 times higher than its H2 affinity [1]. This is in contrast to later H2 antagonists like cimetidine, which are highly selective for the H2 receptor.

Receptor Binding Histamine Receptors In Vitro Pharmacology

Divergent Effects on Gastric Motility: Burimamide vs. Ranitidine

In a study examining the effects of several H2-antagonists on gastric emptying in rats, burimamide and ranitidine exhibited opposing actions [1]. At low doses where other H2-antagonists (metiamide, cimetidine, oxmetidine, tiotidine) were inactive, burimamide significantly delayed gastric emptying, while ranitidine accelerated it [1]. At higher doses, burimamide, along with metiamide, cimetidine, and oxmetidine, all caused a delay, whereas ranitidine's acceleration increased [1].

Gastric Motility In Vivo Pharmacology Off-Target Effects

Potent Inhibition of Hepatic Drug Metabolism: Burimamide vs. Ranitidine

In an isolated perfused rat liver model, burimamide was a potent inhibitor of antipyrine elimination, a marker for hepatic mixed-function oxidase activity [1]. Antipyrine clearance in the presence of burimamide was reduced to 4.5 ± 0.6 and 3.0 ± 1.7 ml/hr (for 1 and 5 mg doses, respectively), compared to a control clearance of 32.5 ± 0.9 ml/hr [1]. This represents a reduction of 86-91%. In contrast, neither oxmetidine nor ranitidine significantly altered antipyrine pharmacokinetics [1].

Drug-Drug Interaction Cytochrome P450 Hepatic Clearance

Unique Off-Target Pharmacological Actions: Alpha-Adrenoceptor Activity

Burimamide possesses unique off-target pharmacological activities not shared by its successor metiamide [1]. Burimamide causes the release of catecholamines, even at doses just sufficient for H2-receptor antagonism, and has direct alpha-adrenoceptor blocking activity [1]. Metiamide does not exhibit these properties [1]. These actions are linked to other effects, such as burimamide's anti-inflammatory activity in combination with an H1-antagonist, which is thought to be partly due to its catecholamine-releasing properties [1].

Off-Target Effects Adrenergic System Pharmacological Selectivity

Structure-Toxicity Relationship: The Thiourea Moiety and Antinociceptive Activity

The thiourea group (C=S) in burimamide is known to cause human toxicity [1]. In studies of antinociceptive activity, replacing the thiourea group with nitroethene (C=CH-NO2, VUF5405) or urea (C=O, VUF5407) yielded compounds that retained potent antinociceptive effects [1]. Furthermore, burimamide's four-carbon side chain confers less potent antinociception (ED50 values of 71-117 nmol for more potent analogs) compared to derivatives with a two-carbon side chain [1].

Analgesia Structure-Activity Relationship Toxicology

Targeted Research Applications for Burimamide Based on its Unique Profile


Historical Control in H2/H3 Pharmacology Studies

Burimamide serves as an essential historical reference standard in experiments tracing the evolution of H2-receptor antagonists. Its lower potency compared to metiamide [1] and its dual H2/H3 affinity profile provide a baseline for quantifying the improvements in potency and selectivity achieved by later compounds.

Investigating H3 Receptor-Mediated Physiology

Given its significantly higher affinity for the H3 receptor over the H2 receptor (Ki of 70 nM vs. 3.98 µM) , burimamide is a valuable tool for studying H3 receptor function, particularly in the central nervous system. Its weaker H2 activity allows for H3-specific effects to be observed at lower concentrations.

Modeling Hepatic Drug-Drug Interactions

Burimamide's potent inhibition of hepatic cytochrome P450 enzymes, as demonstrated by an 86-91% reduction in antipyrine clearance in a perfused rat liver model [2], makes it a useful positive control compound for studying drug metabolism and predicting drug-drug interaction liabilities, distinct from non-inhibiting H2 blockers like ranitidine.

Benchmark in Antinociceptive Drug Discovery

In pain research focused on non-opioid mechanisms, burimamide serves as a parent compound and benchmark for antinociceptive activity. Its four-carbon side chain and thiourea group represent a specific structural class [3], making it a key reference for structure-activity relationship (SAR) studies aimed at developing safer and more potent analgesics with improved side-chain lengths or core structures.

Technical Documentation Hub

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